![molecular formula C10H12N2O3S B15162456 Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide CAS No. 146787-84-0](/img/structure/B15162456.png)
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is a heterocyclic compound that features a five-membered ring containing nitrogen, sulfur, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide typically involves the reaction of a suitable isothiazolidine precursor with a nitrophenylmethyl reagent under controlled conditions. One common method involves the use of thioglycolic acid and zinc chloride in dimethylformamide as a solvent, followed by refluxing for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of biocides and fungicides due to its effective antimicrobial activity.
Mecanismo De Acción
The mechanism of action of Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. The compound targets specific enzymes and proteins within the microbial cells, inhibiting their activity and preventing the growth and replication of the microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
Isothiazolinones: These compounds share a similar core structure and are also used as biocides and antimicrobial agents.
Thiazolidinediones: These compounds are used in medicinal chemistry for their antidiabetic properties.
Uniqueness
Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potent antimicrobial properties make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
146787-84-0 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)methyl]-1,2-thiazolidine 1-oxide |
InChI |
InChI=1S/C10H12N2O3S/c13-12(14)10-4-2-9(3-5-10)8-11-6-1-7-16(11)15/h2-5H,1,6-8H2 |
Clave InChI |
GCVINIUQJAIPJP-UHFFFAOYSA-N |
SMILES canónico |
C1CN(S(=O)C1)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



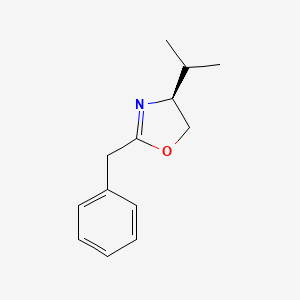

![(E)-1-(4-Nitrophenyl)-2-[4-(pentyloxy)phenyl]diazene](/img/structure/B15162392.png)


![5-Bromo-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine](/img/structure/B15162414.png)
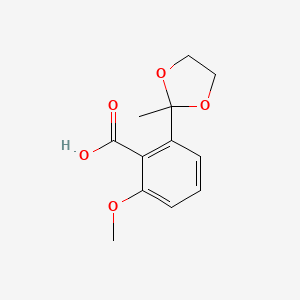
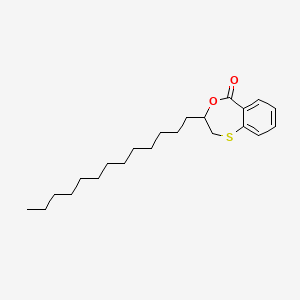
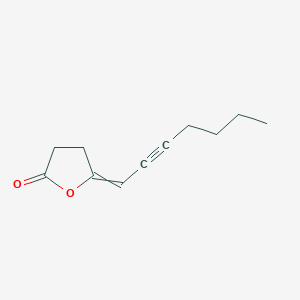

![Acetamide, 2,2,2-trifluoro-N-[4-(phenylamino)phenyl]-](/img/structure/B15162437.png)
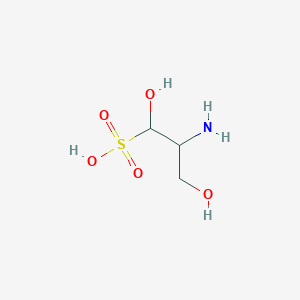
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
